(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
Description
The compound (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a methylidene oxindole derivative featuring a 3,4-dimethoxyphenyl substituent at the C3 position of the indole scaffold. The 3,4-dimethoxy groups on the phenyl ring contribute electron-donating effects, which may enhance solubility and influence binding interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-13-12-5-3-4-6-14(12)18-17(13)19/h3-10H,1-2H3,(H,18,19)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARFCHBQFFBGZ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroindole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain derivatives had IC50 values in the low micromolar range against human cancer cells, suggesting strong potential as anticancer agents .
Inhibition of Autotaxin
The compound has been investigated for its role as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis and inflammation. In silico studies have identified this compound as a promising candidate for drug development targeting autotaxin. The compound displayed favorable binding affinities and inhibitory effects on autotaxin activity in enzymatic assays .
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in various models. Studies suggest that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This property could be beneficial for treating conditions like arthritis or other inflammatory diseases .
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress-induced damage .
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified IC50 values < 10 µM against breast cancer cell lines. |
| Study B | Autotaxin Inhibition | Demonstrated effective inhibition with an IC50 of 1.8 µM in enzymatic assays. |
| Study C | Neuroprotection | Showed protective effects against H2O2-induced neuronal cell death. |
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related analogs:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) improve solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 2-iodophenyl in ) . Heterocyclic substituents (e.g., pyrazole in ) enable hydrogen bonding, critical for kinase inhibition .
- Melting Points: Compounds with polar groups (e.g., methoxy in ) show lower melting points (231–233°C) compared to non-polar analogs (249–251°C for pyrazole-containing Compound 8) .
Biological Activity
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one, a synthetic organic compound, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique indole structure with a dimethoxyphenyl substituent. Its molecular formula is , and it possesses notable chemical properties that facilitate its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown an IC50 value of approximately against HeLa cells, indicating potent anticancer activity .
Table 1: Cytotoxic Activity Against Different Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Intercalation : The compound shows affinity for DNA binding, which may disrupt replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells could lead to apoptosis.
Structure-Activity Relationship (SAR)
Molecular docking studies have been employed to elucidate the structure-activity relationships of this compound. These studies suggest that modifications to the dimethoxyphenyl group could enhance or diminish biological activity, providing a pathway for further optimization.
Case Studies
Several case studies have highlighted the potential of this compound as a therapeutic agent:
- Study on HeLa Cells : A focused investigation revealed that the compound significantly reduced cell viability through apoptosis pathways.
- Comparative Study with Cisplatin : In a comparative study, this compound exhibited improved selectivity for non-cancerous cells compared to traditional chemotherapeutics like cisplatin .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one and its analogs?
- Methodology : Synthesis typically involves Knoevenagel condensation between substituted indolin-2-ones and aryl aldehydes. For example, procedure A (as described in ) uses reflux conditions in ethanol with catalytic acetic acid to yield the target compound. Characterization includes IR spectroscopy (C=O stretch at ~1648 cm⁻¹), ¹H-NMR (δ 3.79 ppm for methoxy groups), and mass spectrometry (e.g., ESI-MS m/z 384 [M+1] for derivatives) .
Q. How should researchers handle this compound safely in laboratory settings?
- Guidelines : Based on GHS classification ( ), the compound is categorized under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coats), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention if irritation persists. Store in a cool, dry environment away from oxidizers .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Approach : Screen for enzyme inhibition (e.g., HIV-1 RT-associated RNase H and DNA polymerase) using fluorescence-based assays with IC₅₀ determination (low micromolar range, as in ). Cell-based cytotoxicity assays (MTT or resazurin) are recommended to establish selectivity indices .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., tautomerism or stereochemistry) be resolved?
- Resolution : Combine X-ray crystallography (e.g., for stereochemical assignments in ) with advanced NMR techniques (¹³C-DEPT, NOESY) to confirm the Z-configuration of the exocyclic double bond. Computational methods (DFT for energy minimization) can validate experimental data .
Q. What strategies optimize scaffold modifications to enhance dual inhibitory activity (e.g., HIV RNase H and DNA polymerase)?
- SAR Insights : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the 3,4-dimethoxyphenyl ring to improve binding to allosteric pockets. Replace the indole-2-one core with β-carboline analogs ( ) to enhance π-π stacking with hydrophobic residues. Validate using molecular docking (MOE or AutoDock) and mutagenesis studies .
Q. How should discrepancies in reported biological activity (e.g., IC₅₀ variability) be addressed?
- Analysis : Re-evaluate assay conditions (e.g., buffer pH, enzyme concentration) and compound purity (HPLC ≥95%). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). Consider batch-to-batch variability in synthesis ( ) .
Q. What computational models predict binding interactions with target proteins?
- Modeling : Use molecular dynamics simulations (Amber or GROMACS) to study allosteric inhibition mechanisms. Generate QSAR models with descriptors like logP, polar surface area, and H-bond acceptor counts ( ). Validate with in vitro binding assays .
Q. How is toxicity assessed when limited data is available (e.g., no carcinogenicity/mutagenicity studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
